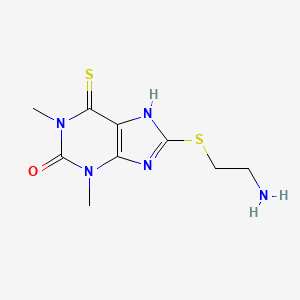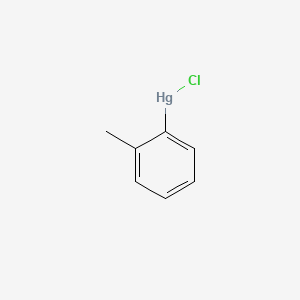
Methyl (3-methoxyphenyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-methoxyphenyl)(methyl)carbamate is an organic compound with the molecular formula C9H11NO3. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl (3-methoxyphenyl)(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process typically includes the use of methyl chloroformate and 3-methoxyaniline, with careful control of reaction conditions to ensure high purity and yield. The product is then purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl (3-methoxyphenyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Methyl (3-methoxyphenyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of methyl (3-methoxyphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
相似化合物的比较
Methyl (3-methoxyphenyl)(methyl)carbamate can be compared with other similar compounds, such as:
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
- Methyl N-(2,5-dimethoxyphenyl)carbamate
These compounds share similar structures but differ in the position and number of methoxy groups on the phenyl ring. The presence and position of these groups can significantly influence their chemical properties and reactivity, making each compound unique in its applications and effects.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
methyl N-(3-methoxyphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H13NO3/c1-11(10(12)14-3)8-5-4-6-9(7-8)13-2/h4-7H,1-3H3 |
InChI 键 |
FDTLAEXBUVGYAA-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC(=CC=C1)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
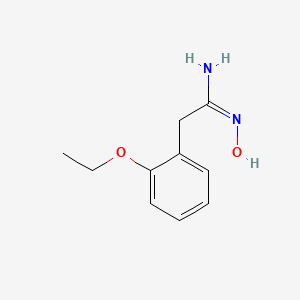
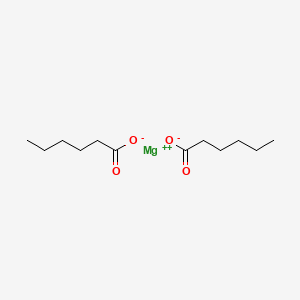
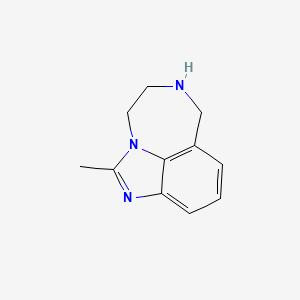

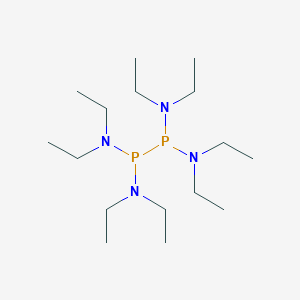
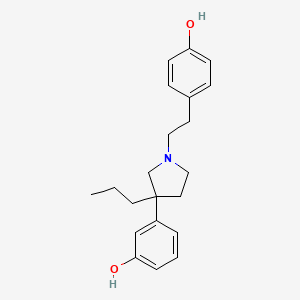
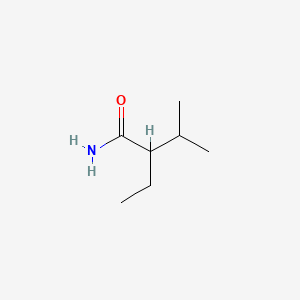

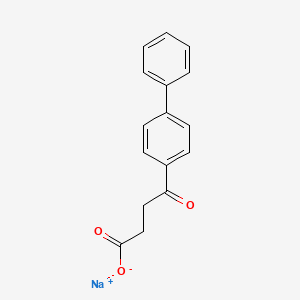
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)

